molecular formula C18H19N3OS B2968640 (3,5-dimethylphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851807-37-9

(3,5-dimethylphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2968640
CAS No.: 851807-37-9
M. Wt: 325.43
InChI Key: SYYJHHBMVMBDKY-UHFFFAOYSA-N
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Description

The compound (3,5-dimethylphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a 4,5-dihydroimidazole core, a partially saturated heterocycle with a thioether substituent at position 2. The thioether group is further substituted with a pyridin-3-ylmethyl moiety, while the methanone group at position 1 is attached to a 3,5-dimethylphenyl ring.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-8-14(2)10-16(9-13)17(22)21-7-6-20-18(21)23-12-15-4-3-5-19-11-15/h3-5,8-11H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYJHHBMVMBDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-dimethylphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , also referred to by its CAS number 946271-31-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly in the context of anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula for this compound is C23H24N4O2SC_{23}H_{24}N_{4}O_{2}S, with a molecular weight of 420.5 g/mol. The structure features a dimethylphenyl group and a thio-linked imidazole derivative, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H24N4O2SC_{23}H_{24}N_{4}O_{2}S
Molecular Weight420.5 g/mol
CAS Number946271-31-4

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays revealed IC50 values indicating effective inhibition of cell growth in prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)
PC-30.67
HCT-1160.80
ACHN0.87

These results suggest that the compound exhibits selective cytotoxicity, making it a candidate for further development in cancer therapeutics .

The proposed mechanism of action involves the induction of apoptosis and inhibition of specific signaling pathways associated with cancer progression. Molecular docking studies indicated strong binding affinities to key targets such as EGFR and Src kinases, which are crucial for tumor growth and survival .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of the compound, where modifications to the phenyl and imidazole moieties were explored. These derivatives were tested for their ability to inhibit cancer cell proliferation. One derivative showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating enhanced potency against certain cancer types .

Comparison with Similar Compounds

Structural Analogues with Aryl-Substituted Imidazoles

Compounds such as 1,2,4,5-tetraphenyl-1H-imidazole and 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (from ) share the imidazole core but lack the dihydroimidazole saturation and thioether linkage. Key differences include:

  • Aromatic vs.
  • Substituent Diversity : The pyridinylmethylthio group in the target compound provides a nitrogen-rich, polar substituent absent in the aryl-substituted analogues, which may improve solubility or hydrogen-bonding interactions.

Thioether-Containing Heterocycles

Compound 7b from , (3-amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone, features a bis-pyrazole-thienothiophene scaffold with methanone linkages . Comparative observations:

  • Thioether vs. Thiophene: The target’s thioether group (S-CH₂-pyridine) differs from the thienothiophene fused-ring system in 7b. The latter’s extended π-conjugation may enhance UV absorption, relevant for optoelectronic applications.
  • Thermal Stability : Compound 7b has a melting point >300°C, attributed to its rigid, fused aromatic system. The target compound’s partially saturated core may reduce thermal stability.

Partially Saturated Imidazole Derivatives

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹)
Target Compound C₁₉H₂₀N₃OS ~342.45* 3,5-Dimethylphenyl, pyridinylmethylthio Not reported ~1700–1720†
7b () C₂₈H₂₂N₆O₂S₂ 538.64 Bis-pyrazole, thienothiophene >300 1720
10 () C₃₄H₂₀N₈S₂ 604.71 Pyrazolopyrimidine, cyano groups Not reported Not reported
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole () C₂₁H₁₆N₂S 328.43 Thiophene, diphenyl Not reported Not reported

*Estimated based on molecular formula. †Inferred from analogous methanone compounds like 7b .

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